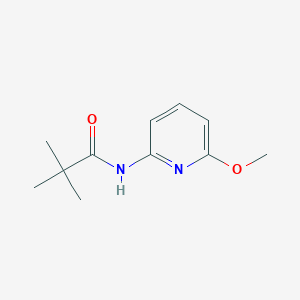

N-(6-Methoxypyridin-2-yl)pivalamide

Übersicht

Beschreibung

N-(6-Methoxypyridin-2-yl)pivalamide is a chemical compound with the molecular formula C11H16N2O2. It is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a pivalamide group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxypyridin-2-yl)pivalamide typically involves the reaction of 6-methoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Methoxypyridin-2-yl)pivalamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyridine ring can be reduced to form a piperidine ring.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide are commonly used.

Major Products Formed

Oxidation: Formation of N-(6-hydroxypyridin-2-yl)pivalamide.

Reduction: Formation of N-(6-methoxypiperidin-2-yl)pivalamide.

Substitution: Formation of N-(6-halopyridin-2-yl)pivalamide or N-(6-alkoxypyridin-2-yl)pivalamide.

Wissenschaftliche Forschungsanwendungen

N-(6-Methoxypyridin-2-yl)pivalamide is used in various scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme-substrate interactions.

Medicine: Potential use in drug discovery and development due to its bioactive properties.

Industry: Used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of N-(6-Methoxypyridin-2-yl)pivalamide involves its interaction with specific molecular targets. The methoxy group and the pivalamide moiety contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Methoxypyridin-3-yl)pivalamide

- N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide

- N-(2-Chloro-3-hydroxypyridin-4-yl)pivalamide

Uniqueness

N-(6-Methoxypyridin-2-yl)pivalamide is unique due to the position of the methoxy group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to different binding affinities and selectivities compared to similar compounds .

Biologische Aktivität

N-(6-Methoxypyridin-2-yl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methoxy group at the 6-position and a pivalamide moiety. This structure is significant as it influences the compound's lipophilicity, metabolic stability, and interaction with biological targets.

Structural Formula

The chemical formula for this compound is .

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of the methoxy group enhances its ability to form hydrogen bonds, which may be crucial for its binding affinity and selectivity towards specific targets.

Pharmacological Effects

The compound has shown promise in several pharmacological areas:

- Antitumor Activity : Similar compounds have exhibited antitumor properties, suggesting potential therapeutic applications for this compound in cancer treatment.

- Enzyme Inhibition : The ability of this compound to inhibit certain enzymes could provide insights into its role in biochemical pathways .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can elucidate the unique characteristics of this compound. The following table summarizes some related compounds and their notable features:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(3-bromo-5-methylpyridin-2-yl)pivalamide | Bromine instead of Methoxy | Enhanced reactivity; potential for greater biological activity |

| N-(3-chloro-5-methylpyridin-2-yl)pivalamide | Chlorine instead of Methoxy | Generally less reactive than brominated analogs |

| N-(3-fluoro-5-methylpyridin-2-yl)pivalamide | Fluorine instead of Methoxy | Smaller size may affect binding interactions |

| N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide | Iodine at different position | Unique reactivity profile due to iodine placement |

| N-(3-formylpyridin-2-yl)pivalamide | Formyl group instead of Methoxy | Different reactivity patterns due to aldehyde functionality |

In Vitro Studies

In vitro studies have demonstrated the biological activity of this compound against various cancer cell lines. For instance, MTT assays showed promising IC50 values that indicate cytotoxic effects on specific tumor cells, although further studies are needed to establish comprehensive efficacy profiles .

In Vivo Studies

Preliminary in vivo studies suggest that this compound may exhibit anti-inflammatory properties. These findings are particularly relevant in the context of chronic diseases where inflammation plays a critical role.

Mechanistic Insights

Mechanistic studies have revealed that the compound's interaction with target receptors may involve allosteric modulation, which can enhance or inhibit receptor activity depending on the cellular context. This aspect is crucial for understanding its therapeutic potential and guiding future drug development efforts.

Eigenschaften

IUPAC Name |

N-(6-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-9(12-8)15-4/h5-7H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEDXSWGTZESPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590344 | |

| Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851102-40-4 | |

| Record name | N-(6-Methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.